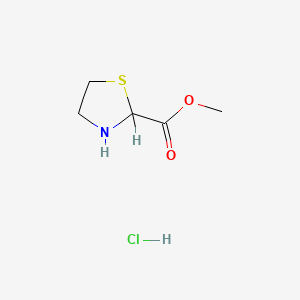

Methyl thiazolidine-2-carboxylate hydrochloride

Beschreibung

The exact mass of the compound Methyl thiazolidine-2-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl thiazolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl thiazolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

50703-06-5 |

|---|---|

Molekularformel |

C5H10ClNO2S |

Molekulargewicht |

183.66 g/mol |

IUPAC-Name |

methyl 1,3-thiazolidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H |

InChI-Schlüssel |

YEFOSJYXVLNYSL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1NCCS1.Cl |

Kanonische SMILES |

COC(=O)C1CSCN1.Cl |

Piktogramme |

Irritant |

Sequenz |

X |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride

Abstract

Methyl thiazolidine-2-carboxylate hydrochloride is a pivotal heterocyclic compound, serving as a crucial chiral building block in synthetic organic and medicinal chemistry. Its structural framework, derived from the condensation of a cysteine ester with formaldehyde, is foundational in the synthesis of numerous therapeutic agents, most notably beta-lactam antibiotics. This guide provides an in-depth exploration of the synthesis, reaction mechanism, physicochemical properties, and key applications of this versatile intermediate. It is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this compound's chemistry and utility.

Introduction and Strategic Importance

Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative that has garnered significant attention in the pharmaceutical industry. The thiazolidine ring is a "privileged scaffold," meaning it is a molecular framework capable of binding to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] This compound, specifically, acts as a constrained analog of cysteine, providing chemists with a rigid, stereochemically defined starting point for constructing more complex molecules.

Its primary strategic importance lies in its role as a precursor to key components of semi-synthetic antibiotics. The thiazolidine ring is structurally related to the core of penicillin and cephalosporin antibiotics. By providing a pre-formed, sterically defined ring system, it simplifies the complex synthetic routes required to produce these life-saving drugs.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of Methyl thiazolidine-2-carboxylate hydrochloride involves the acid-catalyzed condensation of L-cysteine methyl ester hydrochloride with a formaldehyde source. This reaction is a classic example of heterocyclization, forming the five-membered thiazolidine ring.

Causality of Reagent Selection

-

L-Cysteine Methyl Ester Hydrochloride: This starting material provides the three key components for the ring system: the amine, the thiol (sulfhydryl) group, and the alpha-carbon. The methyl ester protects the carboxylic acid from participating in side reactions and enhances solubility in organic solvents. The hydrochloride salt form ensures stability and aids in handling.

-

Formaldehyde (or Paraformaldehyde): Formaldehyde serves as the one-carbon electrophile required to bridge the amine and thiol groups of the cysteine derivative. Aqueous formaldehyde is commonly used, though paraformaldehyde (its solid polymer) can be employed to control the reaction rate and stoichiometry more precisely.

-

Solvent and Catalyst: The reaction is typically performed in an alcoholic solvent like methanol or ethanol. The L-cysteine methyl ester is already a hydrochloride salt, providing the acidic environment necessary to catalyze the reaction without the need for an additional acid catalyst.

Reaction Mechanism

The formation of the thiazolidine ring proceeds through a well-understood, two-step cascade mechanism:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the cysteine ester onto the carbonyl carbon of formaldehyde. This is followed by dehydration under acidic conditions to form a reactive electrophilic species known as an iminium ion.

-

Intramolecular Cyclization: The thiol group, being a potent nucleophile, then attacks the iminium ion in an intramolecular fashion.[3][4] This 5-exo-trig cyclization is highly favored, rapidly forming the stable five-membered thiazolidine ring.

The overall transformation is a robust and high-yielding process, driven by the formation of the thermodynamically stable heterocyclic ring.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add L-cysteine methyl ester hydrochloride (1.0 equivalent) and dissolve it in methanol (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: While stirring at room temperature, add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) dropwise to the methanol solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 12-24 hours.[5] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol.

-

Crystallization and Purification: The resulting residue is triturated with a non-polar solvent, such as diethyl ether, which will induce the precipitation of the product as a white crystalline solid.[5]

-

Final Product: The white solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield Methyl thiazolidine-2-carboxylate hydrochloride. The purity is typically high (>98%).

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following properties are key identifiers for Methyl thiazolidine-2-carboxylate hydrochloride.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂S | [6] |

| Molecular Weight | 183.66 g/mol | |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Melting Point | 159-163 °C (decomposes) | |

| Solubility | Soluble in water and methanol | [7] |

Spectroscopic Profile

-

¹H NMR (Proton NMR): The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals include a singlet for the methyl ester protons (~3.8 ppm), a singlet or AB quartet for the methylene bridge protons from formaldehyde (~4.2-4.5 ppm), and multiplets for the diastereotopic protons on the thiazolidine ring.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for the ester carbonyl carbon (~170 ppm), the three carbons of the thiazolidine ring, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, a strong C=O stretch from the ester group (~1740 cm⁻¹), and C-N and C-S bond vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak for the free base (C₅H₉NO₂S) at an m/z corresponding to its exact mass (147.035).[8]

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the streamlined workflow for the synthesis and purification of the target compound.

Caption: General laboratory workflow for the synthesis of Methyl thiazolidine-2-carboxylate HCl.

Simplified Reaction Mechanism

This diagram outlines the core mechanistic steps involved in the formation of the thiazolidine ring.

Caption: Mechanistic pathway for thiazolidine ring formation.

Applications in Drug Development

The primary utility of Methyl thiazolidine-2-carboxylate hydrochloride is as a versatile intermediate in the synthesis of complex pharmaceutical agents.

-

Beta-Lactam Antibiotics: It is a cornerstone in the synthesis of carbapenem and penem antibiotics. The thiazolidine ring serves as a scaffold onto which the crucial beta-lactam ring and various side chains are constructed. Its inherent chirality is transferred to the final active pharmaceutical ingredient (API), which is critical for biological activity.

-

ACE Inhibitors: The thiazolidine-2-carboxylic acid moiety has been identified as a pharmacophore that can exhibit angiotensin-converting enzyme (ACE) inhibitor activity. This makes the title compound a valuable starting point for designing novel cardiovascular drugs.

-

Metallo-β-lactamase (MBL) Inhibitors: Thiazolidine derivatives have been explored as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics. By inhibiting these resistance enzymes, such compounds can potentially restore the efficacy of existing antibiotics.

-

General Medicinal Chemistry: The rigid, chiral structure is used to synthesize a wide array of biologically active molecules, including antiviral, anti-inflammatory, and immunomodulatory agents.[2]

Handling, Storage, and Safety

Methyl thiazolidine-2-carboxylate hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl thiazolidine-2-carboxylate hydrochloride is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, biologically active molecules. Its straightforward and high-yielding synthesis, combined with its structural rigidity and inherent chirality, makes it an indispensable building block in modern medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity is fundamental for any scientist or researcher engaged in the design and development of novel therapeutics, particularly in the field of antibiotics and beyond.

References

-

PubChem. (n.d.). Methyl thiazolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Kallen, R. G. (1971). The mechanism of the reaction of formaldehyde with cysteine. Journal of Biological Chemistry, 246(21), 6676-6685. (Note: While not a direct synthesis paper, this provides mechanistic background on the core reaction.)

-

Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. Retrieved from [Link]

- Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. (CN102372680A).

-

Lombino, D. et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. Chemical Science, 12(3), 1149-1161. Retrieved from [Link]

-

Hopkins, C. R. et al. (2014). Thiazolidinones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 9(8), 1717-1737. Retrieved from [Link]

- Prabhakar, Y. S. et al. (2006). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Current Medicinal Chemistry, 13(26), 3247-3268. (Note: Provides context on the broad biological relevance of the thiazolidine scaffold.)

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Methyl thiazolidine-2-carboxylate hydrochloride | C5H10ClNO2S | CID 2737506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. 2-Thiazolidinecarboxylic acid, methyl ester | C5H9NO2S | CID 2737507 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methyl Thiazolidine-2-Carboxylate Hydrochloride

Systematic Nomenclature, Synthesis, and Structural Characterization

Executive Summary & Chemical Identity[1][2][3][4]

Methyl thiazolidine-2-carboxylate hydrochloride is a heterocyclic amino acid derivative distinct from its more common isomer, thiazolidine-4-carboxylate (thioproline). While the 4-isomer is derived from cysteine and formaldehyde, the 2-carboxylate discussed here is typically synthesized from cysteamine and glyoxylate derivatives .

This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of peptidomimetics where it acts as a proline isostere, and in the development of ACE (Angiotensin-Converting Enzyme) inhibitors.

Core Chemical Data

| Property | Specification |

| Common Name | Methyl thiazolidine-2-carboxylate HCl |

| CAS Number | 33305-08-7 |

| Molecular Formula | |

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | Methyl 1,3-thiazolidine-2-carboxylate hydrochloride |

| InChI Key | YGTQIXUXZVNVKG-UHFFFAOYSA-N |

| Melting Point | 159-163 °C (dec.) |

Systematic IUPAC Nomenclature Breakdown

The IUPAC name Methyl 1,3-thiazolidine-2-carboxylate hydrochloride is constructed based on the Hantzsch-Widman nomenclature system for heterocycles and priority rules for functional groups.

Step-by-Step Derivation

-

Principal Functional Group: The carboxylate ester (

) has priority over the amine and sulfide groups within the ring. This dictates the suffix "-oate" and the parent name ending in "-carboxylate". -

Parent Heterocycle:

-

Locants: The carboxylate is attached to carbon 2 (the carbon between the S and N atoms).

-

Substituents: The methyl group is attached to the oxygen of the carboxylate, designated as "Methyl" at the start of the name.

-

Salt Formation: The secondary amine nitrogen is protonated by hydrochloric acid, indicated by "hydrochloride".

Critical Distinction: 2- vs. 4-Isomer

A frequent error in literature is confusing this compound with the cysteine derivative.

-

2-Carboxylate (Target): Derived from Cysteamine + Glyoxylate. Carboxyl group at C2 (between S and N).

-

4-Carboxylate (Thioproline): Derived from Cysteine + Formaldehyde. Carboxyl group at C4.[2][7]

Figure 1: Structural and biosynthetic distinction between the 2-carboxylate and 4-carboxylate isomers.

Synthesis & Experimental Protocol

The synthesis of methyl thiazolidine-2-carboxylate hydrochloride relies on the condensation of 2-aminoethanethiol (cysteamine) with a glyoxylic acid derivative . Unlike the 4-isomer, which uses the chiral pool (L-cysteine), this synthesis typically yields a racemic mixture unless chiral resolution or asymmetric catalysis is employed.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal/hemithioacetal intermediate, followed by cyclization and dehydration.

Figure 2: Synthetic pathway via condensation of cysteamine and methyl glyoxylate.

Laboratory Protocol (Standardized)

Objective: Synthesis of Methyl thiazolidine-2-carboxylate HCl.

Reagents:

-

Cysteamine Hydrochloride (CAS 156-57-0)

-

Methyl Glyoxylate (or Glyoxylic acid monohydrate followed by esterification)

-

Methanol (anhydrous)

-

Thionyl Chloride (if starting from acid)[5]

-

Diethyl Ether (for precipitation)

Procedure (Direct Ester Condensation Method):

-

Preparation: Dissolve Cysteamine HCl (10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Add Methyl Glyoxylate (10.5 mmol) dropwise to the solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. The formation of the thiazolidine ring is spontaneous.

-

Workup: Concentrate the solution in vacuo to approximately 20% of the original volume.

-

Crystallization: Add cold Diethyl Ether (50 mL) to induce precipitation of the hydrochloride salt.

-

Purification: Filter the white solid, wash with cold ether, and dry under high vacuum.

-

Validation: Verify structure via NMR. The C2 proton appears as a distinct singlet (or splitting if diastereomers exist due to N-substitution) around 5.0-5.5 ppm.

Alternative (Acid Route):

If Methyl Glyoxylate is unavailable, react Cysteamine with Glyoxylic acid in water to form Thiazolidine-2-carboxylic acid, isolate, and then esterify using Methanol/Thionyl Chloride (0°C

Applications in Drug Development[7][11]

Proline Isosterism

Thiazolidine-2-carboxylic acid derivatives are cyclic amino acids. In peptide chemistry, they are used as proline mimics (isosteres).

-

Conformational Restriction: The ring restricts the

(phi) torsion angle of the peptide backbone, stabilizing specific secondary structures like -

Metabolic Stability: The replacement of the methylene group (in proline) with sulfur alters the electronic properties and lipophilicity, potentially improving metabolic stability against proteases.

ACE Inhibition

Research indicates that thiazolidine-2-carboxylic acid moieties exhibit inhibitory activity against Angiotensin-Converting Enzyme (ACE) in vivo. The ring system fits into the S1' or S2' pockets of the enzyme, similar to the proline residue in Captopril or Enalapril.

Prodrug Design

The thiazolidine ring is hydrolytically unstable under specific oxidative or acidic conditions, releasing the free thiol (cysteamine) and the aldehyde (glyoxylate). This property is exploited in prodrug strategies to deliver thiols (which are antioxidants) or to mask the aldehyde toxicity until the target tissue is reached.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737506, Methyl thiazolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

Blankley, C. J., et al. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992-998. [Link]

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Journal of Medicinal Chemistry, 27(5), 591–596.[8] (Cited for context on thiazolidine stability and prodrug mechanisms). [Link]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Methyl thiazolidine-2-carboxylate hydrochloride | C5H10ClNO2S | CID 2737506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Thiazolidinecarboxylic acid, methyl ester | C5H9NO2S | CID 2737507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1,3-thiazolidine-2-carboxylic acid | C5H9NO2S | CID 270312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pjps.pk [pjps.pk]

The Multifaceted Biological Activities of Thiazolidine-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

Thiazolidine derivatives, five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, represent a cornerstone in medicinal chemistry.[1][2] Their inherent structural features and synthetic accessibility have made them a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Among these, thiazolidine-2-carboxylate derivatives and their related structures, particularly thiazolidine-2,4-diones (TZDs), have garnered significant attention for their diverse and potent pharmacological activities.[1][4] This in-depth guide provides a comprehensive overview of the biological activities of these compounds, delving into their mechanisms of action, and presenting key experimental methodologies for their evaluation, aimed at researchers and professionals in drug development.

The core thiazolidine ring, with its potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.[3] This versatility has led to the development of numerous derivatives with applications as antidiabetic, anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5]

A Spectrum of Biological Activities: From Metabolic Regulation to Host Defense

The therapeutic potential of thiazolidine-2-carboxylate derivatives spans a remarkable range of disease areas. This section will explore the key biological activities, elucidating the underlying molecular mechanisms.

Antidiabetic Activity: The Hallmark of Thiazolidinediones

The most prominent and well-established biological activity of a subset of thiazolidine derivatives, the thiazolidine-2,4-diones (TZDs) or "glitazones," is their potent antidiabetic effect.[6][7] Compounds like pioglitazone and rosiglitazone have been used clinically for the treatment of type 2 diabetes mellitus.[4]

Mechanism of Action: PPARγ Agonism

The primary mechanism of antidiabetic action for TZDs is their function as selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[6][7][8]

DOT Script for PPARγ Activation Pathway

Caption: TZD activation of the PPARγ signaling pathway.

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[3] This binding event leads to the increased transcription of genes involved in glucose and lipid metabolism.[8] The key outcomes of PPARγ activation include:

-

Enhanced Insulin Sensitivity: TZDs improve the body's sensitivity to insulin, primarily in adipose tissue, skeletal muscle, and the liver.[6]

-

Adipocyte Differentiation: They promote the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids.[6]

-

Fatty Acid Uptake and Storage: TZDs increase the expression of genes involved in fatty acid uptake and storage in adipocytes, thereby reducing circulating levels of free fatty acids.[6][7] This reduction in lipotoxicity is a key factor in improving insulin sensitivity in other tissues.

-

Adipokine Modulation: TZDs favorably alter the secretion of adipokines, for instance by increasing the production of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties.[6]

Anticancer Activity: A Promising Frontier

Beyond their metabolic effects, thiazolidine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines including breast, colon, prostate, and lung cancer.[9][10][11]

Mechanisms of Anticancer Action

The anticancer effects of thiazolidine derivatives are multifactorial and can be both PPARγ-dependent and -independent.

-

PPARγ-Mediated Effects: Activation of PPARγ in cancer cells can induce cell cycle arrest, differentiation, and apoptosis.[10]

-

Inhibition of Angiogenesis: Several thiazolidine derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9] This is often achieved through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][12] Some derivatives act as potent VEGFR-2 inhibitors, disrupting the signaling cascade that promotes endothelial cell proliferation and migration.[9][13]

-

Enzyme Inhibition: Thiazolidine derivatives can target other key enzymes involved in cancer progression. For example, some have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[12]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

DOT Script for Anticancer Mechanisms of Thiazolidine Derivatives

Caption: Multifaceted anticancer mechanisms of thiazolidine derivatives.

Table 1: Anticancer Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7c | MCF-7 (Breast) | 7.78 | [9] |

| HCT116 (Colon) | 5.77 | [9] | |

| HepG2 (Liver) | 8.82 | [9] | |

| Compound 6c | MCF-7 (Breast) | 8.15 | [9] |

| HCT116 (Colon) | 7.11 | [9] | |

| HepG2 (Liver) | 8.99 | [9] | |

| Compound 5d | NCI-H522 (Lung) | 1.36 | [11] |

| COLO 205 (Colon) | 1.64 | [11] | |

| MDA-MB-468 (Breast) | 1.11 | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Thiazolidine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[5][14]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through several mechanisms:

-

PPARγ Agonism: As discussed, PPARγ activation has anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[6]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some thiazolidinone derivatives have been shown to be selective inhibitors of COX-2, a key enzyme in the production of prostaglandins which are potent inflammatory mediators.[15][16] This selective inhibition offers the potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

-

Inhibition of Lipoxygenase (LOX) Enzymes: Certain derivatives also exhibit inhibitory activity against lipoxygenases, enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[17]

-

Reduction of Nitric Oxide (NO) Production: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, thiazolidine derivatives have been shown to reduce the production of nitric oxide, a pro-inflammatory molecule.[14]

Table 2: COX-2 Inhibitory Activity of Thiazolidinone Derivatives

| Compound | % COX-2 Inhibition | Reference |

| 3a | 55.76 | [15] |

| 3b | 61.75 | [15] |

| 3f | 46.54 | [15] |

| 3g | 43.32 | [15] |

| 3j | 49.77 | [15] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[4] Thiazolidine derivatives have shown promising activity against a range of bacteria and fungi.[5][18]

Spectrum of Antimicrobial Activity

Novel series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity.[5] These compounds have shown activity against:

-

Gram-positive bacteria: such as Staphylococcus aureus and Bacillus subtilis.[5][19]

-

Gram-negative bacteria: including Escherichia coli and Pseudomonas aeruginosa.[5]

The antimicrobial activity is often dependent on the specific substitutions on the thiazolidine ring and any attached aromatic moieties.[5] For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the thiazolidine core has been shown to be important for antimicrobial activity.[20]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel thiazolidine-2-carboxylate derivatives, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of thiazolidine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology

-

Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test thiazolidine derivatives in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[9]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazolidine derivatives against bacterial and fungal strains.

Methodology

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the thiazolidine derivatives in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

DOT Script for Experimental Workflow

Caption: General workflow for the development of thiazolidine derivatives.

Future Perspectives and Conclusion

The thiazolidine-2-carboxylate scaffold and its derivatives continue to be a fertile ground for drug discovery.[1] Their remarkable chemical tractability and the ability to modulate a wide range of biological targets ensure their continued relevance in the development of novel therapeutics. Future research will likely focus on:

-

Scaffold Diversification: The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their diverse biological activities.

-

Target Identification: The discovery of new biological targets for thiazolidine derivatives.

-

Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs.

References

-

Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105.

-

Ansari, B., et al. (2023). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Journal of Chemistry, 2023, 9462176.

-

Cheeke, P. R. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70.

-

El-Gazzar, M. G., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(4), 1269.

-

Wikipedia contributors. (2024, February 13). Thiazolidinedione. In Wikipedia, The Free Encyclopedia.

-

Dib, M., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Organic Chemistry, 29.

-

Kaur, M., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Current Organic Chemistry, 23(19), 2146-2163.

-

Patel, N. B., & Patel, H. R. (2017). A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. IOSR Journal of Applied Chemistry, 10(11), 76-84.

-

Hamilton, G. A., et al. (1984). Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase. Biochemical and Biophysical Research Communications, 125(3), 1039-1045.

-

Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate.

-

Kamal, A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(7), 3346-3356.

-

Dib, M., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. ResearchGate.

-

de Fátima, Â., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. International Journal of Medicinal Chemistry, 2012, 679482.

-

Singh, K., et al. (2020). Biological activities of thiazolidine - A review. ResearchGate.

-

Malik, S., & Singh, J. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ResearchGate.

-

Kaur, H., et al. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 124-133.

-

Sharma, S., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.

-

El-Gazzar, M. G., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. RSC Advances, 12(20), 12648-12666.

-

Brem, J., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. Chemical Science, 12(1), 274-282.

-

El-Gazzar, M. G., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. RSC Publishing.

-

Kumar, A., et al. (2018). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Current Drug Discovery Technologies, 15(4), 362-371.

-

Hadi, H. (2019). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. University of Kerbala.

-

Gkizis, P. L., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.

-

Taylor, R. D., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 24(16), 1717-1741.

-

da Silva, A. F. M., et al. (2025). Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. Natural Product Research, 39(10), 2895-2911.

-

Lesyk, R., et al. (2020). Synthesis of Some С5 Substituted 4-Phenylimino- Thiazolidin-2-Ones as Possible Anti-Inflammatory Agents. Biointerface Research in Applied Chemistry, 10(4), 5946-5951.

-

Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. The Journal of Biological Chemistry, 257(3), 1166-1171.

-

Singh, R., et al. (2023). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Current Topics in Medicinal Chemistry, 23(1), 2-3.

-

Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1376.

-

Gürbüz, D., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 911036.

Sources

- 1. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mail.oarjbp.com [mail.oarjbp.com]

- 5. mdpi.com [mdpi.com]

- 6. nps.org.au [nps.org.au]

- 7. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01119K [pubs.rsc.org]

- 14. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. e3s-conferences.org [e3s-conferences.org]

A Senior Application Scientist's Guide to Methyl (2S)-Thiazolidine-2-carboxylate Hydrochloride: A Versatile Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (2S)-thiazolidine-2-carboxylate hydrochloride stands as a pivotal chiral building block in modern synthetic chemistry, prized for its inherent stereochemistry derived from L-cysteine. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and strategic applications. We delve into the mechanistic principles that govern its utility in asymmetric synthesis, offering field-proven experimental protocols and causality-driven explanations. By showcasing its role in constructing complex heterocyclic systems and its integration into medicinally relevant scaffolds, this document serves as a comprehensive technical resource for professionals seeking to leverage this compound's unique structural and chemical attributes.

Introduction: The Strategic Value of the Thiazolidine Core

The thiazolidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics like penicillin and antidiabetic agents such as pioglitazone.[1][2] Methyl (2S)-thiazolidine-2-carboxylate hydrochloride emerges from this important class of heterocycles as a versatile and economically significant chiral synthon. Its primary value lies in the stable (S)-stereocenter at the C2 position, which is directly derived from the natural amino acid L-cysteine. This allows chemists to introduce a defined stereochemistry early in a synthetic sequence, a critical requirement in the development of enantiomerically pure pharmaceuticals. This guide will unpack the practical aspects of using this building block, moving from its fundamental properties to its application in sophisticated synthetic strategies.

Physicochemical & Structural Properties

A precise understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Source |

| IUPAC Name | methyl 1,3-thiazolidine-2-carboxylate;hydrochloride | [3] |

| Molecular Formula | C₅H₁₀ClNO₂S | [3] |

| Molecular Weight | 183.66 g/mol | [4] |

| Melting Point | 159-163 °C (decomposes) | [4] |

| Canonical SMILES | COC(=O)C1NCCS1.Cl | [3] |

| InChI Key | YGTQIXUXZVNVKG-UHFFFAOYSA-N | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, methanol. Solubility varies for other derivatives.[5] |

Synthesis: Establishing the Chiral Center

The most common and efficient synthesis of methyl (2S)-thiazolidine-2-carboxylate hydrochloride leverages L-cysteine as the chiral starting material. The reaction proceeds via a cyclocondensation mechanism.

Synthetic Pathway Overview

The synthesis involves two main conceptual steps: the formation of the thiazolidine ring and the esterification of the carboxylic acid. In practice, these are often achieved through a one-pot reaction of L-cysteine methyl ester hydrochloride with a formaldehyde equivalent. A more general and illustrative method starts with L-cysteine, which first reacts with an aldehyde (in this case, formaldehyde) to form the thiazolidine ring, followed by esterification.

Caption: General synthesis pathway from L-cysteine.

Utility as a Chiral Building Block: Key Transformations

The true power of methyl (2S)-thiazolidine-2-carboxylate hydrochloride lies in its capacity for stereocontrolled elaboration. The secondary amine within the thiazolidine ring is the primary site of reactivity, serving as a handle for introducing molecular complexity.

N-Acylation: A Gateway to Diverse Scaffolds

N-acylation is the most fundamental and widely used transformation of this building block. It allows for the attachment of a vast array of side chains, effectively using the thiazolidine moiety as a chiral scaffold. This reaction is central to its use in creating peptide mimics and more complex heterocyclic systems.[6]

The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is typically employed. Its role is to neutralize the HCl salt of the starting material and the HCl generated during the acylation reaction with an acyl chloride, driving the reaction to completion without promoting unwanted side reactions like ester hydrolysis.

Caption: Workflow for N-acylation of the building block.

Application in Peptide Synthesis and Prodrugs

The structural similarity of the thiazolidine ring to proline has led to its use as a proline analogue or a protected form of cysteine in peptide synthesis.[7][8] The thiazolidine ring can be incorporated into a peptide chain via standard coupling protocols after N-acylation. Subsequently, the ring can be selectively opened under specific conditions to reveal an N-terminal cysteine residue, a crucial step in native chemical ligation (NCL).[8][9]

Furthermore, the thiazolidine structure is a key component in prodrug strategies. The aldehyde group of a pharmacologically active molecule can be reversibly masked by reacting it with an aminothiol like cysteine.[10] This forms a thiazolidine ring that is stable but can hydrolyze in vivo to release the active aldehyde-containing drug, improving its metabolic stability and duration of action.[10]

Detailed Experimental Protocol: N-Acylation

This protocol provides a reliable, self-validating method for the N-acylation of methyl (2S)-thiazolidine-2-carboxylate hydrochloride with benzoyl chloride as a representative acylating agent.

Objective: To synthesize Methyl (2S)-3-benzoylthiazolidine-2-carboxylate.

Materials:

-

Methyl (2S)-thiazolidine-2-carboxylate hydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl (2S)-thiazolidine-2-carboxylate hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to dissolve the starting material. Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the second is for the HCl generated in the next step. Stir for 10 minutes.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold solution. A precipitate of triethylammonium chloride may form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Advantages and Limitations

Advantages:

-

Chiral Pool Source: Provides a cost-effective and reliable source of (S)-stereochemistry from natural L-cysteine.

-

High Stability: The thiazolidine ring is generally stable to a wide range of reaction conditions, allowing for functionalization at other parts of the molecule.

-

Versatile Handle: The secondary amine allows for straightforward N-acylation, N-alkylation, and other modifications, serving as a key point for diversification.[6][11]

Limitations:

-

Ring Instability: Under certain harsh acidic or basic conditions, the thiazolidine ring can undergo ring-chain tautomerism or hydrolysis, especially if the C2 position is substituted with electron-withdrawing groups.[12]

-

Steric Hindrance: The bulkiness of the thiazolidine ring can sometimes influence the stereochemical outcome of reactions on adjacent centers or hinder reactivity.

Conclusion and Future Outlook

Methyl (2S)-thiazolidine-2-carboxylate hydrochloride is more than just a simple heterocycle; it is a strategic tool for introducing and leveraging chirality in complex molecule synthesis. Its robust nature, predictable reactivity, and direct lineage from the chiral pool make it an indispensable building block in pharmaceutical and materials science research. Future applications will likely see its continued use in the development of novel peptide-based therapeutics, innovative prodrugs, and as a scaffold for asymmetric catalysis. The foundational reactions and principles outlined in this guide provide a solid framework for scientists to confidently and creatively employ this versatile chiral synthon in their research endeavors.

References

- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.

- Lassalas, P., Gay, B., Lasfargeas, C., James, M. J., Tran, V., & Pamlanyi, A. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485023/]

- National Center for Biotechnology Information. (n.d.). Methyl thiazolidine-2-carboxylate hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737506]

- Dash, S., A, A. A., Al-Zahrani, M. H., Al-Ghamdi, S., Al-Ghamdi, A. M., & Al-Zahrani, Y. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321524/]

- Zaib, S., Khan, I., Iqbal, J., Arshad, M., Khan, J. A., & Saeed, A. (2015). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Journal of the Chilean Chemical Society. [URL: https://www.researchgate.net/publication/282346765_Successful_computer_guided_planned_synthesis_of_4R-thiazolidine_carboxylic_acid_and_its_2-substituted_analogues_as_urease_inhibitors]

- de la Torre, A. F., Albericio, F., & El-Faham, A. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/95]

- Sigma-Aldrich. (n.d.). Methyl thiazolidine-2-carboxylate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/h53558]

- Ahmad, S., Singh, P., Kumar, V., & Singh, J. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01052/e3sconf_rawmu2024_01052.html]

- Echemi. (n.d.). methyl thiazolidine-2-carboxylate hydrochloride. [URL: https://www.echemi.com/products/pd20160803-1458199-50703-06-5.html]

- Forró, E. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01454a]

- Sudo, M., Gonzalez, J., Sisti, M., & Veiga, N. (2015). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4682025/]

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. [URL: https://www.benchchem.

- Papini, A., & Sbacchi, M. (1982). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/6758414/]

- Wang, W., & Li, J. (2007). A study of the alkylation and acylation of N-acylthiazolidinethione. Journal of the Chinese Chemical Society. [URL: https://www.researchgate.

- Albericio, F., & Alvarez, M. (2012). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. Molecules. [URL: https://www.researchgate.

- Gonzalez, J., Sisti, M., & Veiga, N. (2015). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. RSC Advances. [URL: https://www.researchgate.net/publication/280735741_Enantioselective_synthesis_of_new_oxazolidinylthiazolidines_as_enzyme_inhibitors]

- Companyó, X., & Moyano, A. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v98p0374]

- Pira, S. L., Monbaliu, J.-C. M., & D’Hondt, M. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00599a]

- PubChemLite. (n.d.). Methyl thiazolidine-2-carboxylate hydrochloride (C5H9NO2S). [URL: https://pubchemlite.

- Al-Adiwish, W. M., & Hassan, W. M. I. (2009). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/14/12/4848]

- Reddy, P. J., & Crooks, P. A. (2016). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/v/265]

- Molbase. (n.d.). METHYL THIAZOLIDINE-2-CARBOXYLATE HYDROCHLORIDE. [URL: https://www.molbase.com/en/synthesis_50703-06-5-sa.html]

- Lassalas, P., O'Donovan, D. H., Gay, B., & Robert, S. (2020). Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32845187/]

- Shigenaga, A., & Otaka, A. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc03923j]

- Gonzalez, J., Sisti, M., & Veiga, N. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05172a]

- Lin, Y.-A., & Francis, M. B. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc01826a]

- Gaponova, M. O., & Zavarzin, I. V. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/9/5135]

- Wessolowski, A., & Beck-Sickinger, A. G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/113]

- Ghammamy, S., & Mehrani, K. (2009). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares. Journal of the Serbian Chemical Society. [URL: https://www.researchgate.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pjps.pk [pjps.pk]

- 3. Methyl thiazolidine-2-carboxylate hydrochloride | C5H10ClNO2S | CID 2737506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl thiazolidine-2-carboxylate 98 33305-08-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 10. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

The Multifaceted Mechanisms of Thiazolidine-Containing Compounds: A Technical Guide for Drug Discovery

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in modern medicinal chemistry.[1] Its derivatives, particularly the thiazolidinediones (TZDs), have garnered significant attention for their diverse pharmacological activities.[2][3] Initially rising to prominence as insulin-sensitizing agents for the treatment of type 2 diabetes, the therapeutic potential of thiazolidine-containing compounds has expanded to encompass a wide array of applications, including anticancer, antimicrobial, and anti-inflammatory roles.[1][3] This guide provides an in-depth exploration of the core mechanisms of action of these versatile compounds, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the established role of TZDs as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists and explore their emerging functions as inhibitors of critical enzymes such as bacterial Mur ligases and aldose reductase, as well as their utility as anticancer agents.

I. Thiazolidinediones as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists: The Cornerstone of Insulin Sensitization

The primary and most well-characterized mechanism of action for the "glitazone" class of drugs is their function as potent and selective agonists of PPARγ, a nuclear receptor that plays a pivotal role in adipocyte differentiation and glucose and lipid homeostasis.[4][5]

Scientific Rationale

PPARγ is highly expressed in adipose tissue and, upon activation by a ligand such as a TZD, forms a heterodimer with the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4][5] The key therapeutic effects of PPARγ activation in the context of type 2 diabetes include:

-

Enhanced Insulin Sensitivity: By promoting the storage of fatty acids in adipocytes, TZDs reduce the levels of circulating free fatty acids, which are known to contribute to insulin resistance in muscle and liver tissue.[6][7] This increased reliance on glucose for energy by peripheral tissues improves overall insulin sensitivity.[5]

-

Adipokine Regulation: PPARγ activation favorably alters the secretion of adipokines, hormones produced by fat cells. This includes a significant increase in the production of adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[6][7]

-

Gene Expression Modulation: The TZD-PPARγ-RXR complex upregulates the expression of genes involved in glucose uptake (e.g., GLUT4) and lipid metabolism.[4]

Experimental Workflow: Assessing PPARγ Activation

A robust method to quantify the activation of PPARγ by test compounds is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based co-activator recruitment assay. This assay measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a co-activator peptide.

-

Reagent Preparation:

-

Prepare a complete TR-FRET PPAR Assay Buffer containing 5 mM DTT.

-

Prepare a 4X solution of GST-tagged PPARγ-LBD and a 4X solution of a fluorescein-labeled co-activator peptide in the assay buffer.

-

Prepare a 4X solution of a terbium-labeled anti-GST antibody in the assay buffer.

-

Prepare a serial dilution of the thiazolidine-containing test compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the 4X test compound or control.

-

Add 5 µL of the 4X GST-PPARγ-LBD solution.

-

Add 5 µL of the 4X fluorescein-co-activator peptide solution.

-

Add 5 µL of the 4X terbium-anti-GST antibody solution.

-

The final volume in each well should be 20 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor at approximately 340 nm and measure the emission from both the terbium (at ~495 nm) and the fluorescein acceptor (at ~520 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

| Compound | PPARγ EC50 (nM) |

| Rosiglitazone | 50 |

| Pioglitazone | 200 |

| Test Compound X | 150 |

Table 1: Example quantitative data for PPARγ activation.

Caption: PPARγ Signaling Pathway Activated by Thiazolidinediones.

II. Thiazolidine Derivatives as Inhibitors of Bacterial Mur Ligases: A Novel Antimicrobial Strategy

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Thiazolidine-containing compounds have emerged as promising inhibitors of the Mur ligase family of enzymes, which are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9]

Scientific Rationale

The Mur ligases (MurC, MurD, MurE, and MurF) are a group of ATP-dependent enzymes that sequentially add amino acids to UDP-N-acetylmuramic acid, forming the pentapeptide side chain of the peptidoglycan precursor.[8][9] Since this pathway is unique to bacteria, the Mur ligases represent an attractive target for the development of new antibiotics. Thiazolidine derivatives have been shown to inhibit these enzymes, thereby disrupting cell wall synthesis and leading to bacterial cell death.[8][10] Some derivatives have demonstrated activity against multiple Mur ligases, suggesting a potential for broad-spectrum antibacterial action.[10]

Experimental Workflow: Assessing Mur Ligase Inhibition

A common method to measure the activity of ATP-dependent ligases like MurE and MurF is to quantify the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 0.005% Triton X-114).

-

Prepare stock solutions of the substrates for MurE (UDP-MurNAc-L-Ala-D-Glu) and MurF (UDP-MurNAc-L-Ala-D-Glu-meso-DAP) and the respective amino acid/dipeptide (L-Lys for MurE, D-Ala-D-Ala for MurF).

-

Prepare a stock solution of ATP.

-

Prepare a stock solution of the purified MurE or MurF enzyme.

-

Prepare a serial dilution of the thiazolidine test compound.

-

Prepare the Malachite Green reagent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer.

-

Add the test compound at various concentrations.

-

Add the UDP-MurNAc-peptide substrate and the corresponding amino acid/dipeptide.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

-

Data Acquisition:

-

Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

| Compound | MurE IC50 (µM) | MurF IC50 (µM) |

| D-Cycloserine (control) | >100 | ~50 |

| Compound Y | 25 | 15 |

Table 2: Example quantitative data for Mur ligase inhibition.

Caption: Inhibition of Peptidoglycan Synthesis by Thiazolidine Derivatives.

III. Thiazolidine Derivatives as Aldose Reductase Inhibitors: Combating Diabetic Complications

Beyond their direct effects on glucose metabolism via PPARγ, certain thiazolidine derivatives show promise in mitigating the long-term complications of diabetes by inhibiting the enzyme aldose reductase.[4][11]

Scientific Rationale

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[11][12] Under hyperglycemic conditions, this pathway becomes overactive, leading to the conversion of excess glucose into sorbitol.[11] The accumulation of sorbitol in tissues such as the lens, nerves, and kidneys contributes to the pathogenesis of diabetic complications like cataracts, neuropathy, and nephropathy.[12] Thiazolidine-containing compounds can act as aldose reductase inhibitors (ARIs), blocking this pathway and preventing the accumulation of sorbitol.[4][11]

Experimental Workflow: Assessing Aldose Reductase Inhibition

The inhibitory activity of compounds against aldose reductase can be determined spectrophotometrically by monitoring the NADPH-dependent reduction of a substrate, such as DL-glyceraldehyde.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.067 M, pH 6.2).

-

Prepare a stock solution of NADPH in the buffer.

-

Prepare a stock solution of the substrate, DL-glyceraldehyde, in the buffer.

-

Isolate and prepare a crude or purified aldose reductase enzyme solution (e.g., from rat lens homogenate).

-

Prepare a serial dilution of the thiazolidine test compound and a known ARI (e.g., Epalrestat) as a positive control.

-

-

Assay Procedure (Cuvette-based):

-

In a quartz cuvette, combine the phosphate buffer, NADPH solution, enzyme preparation, and the test compound or control.

-

Incubate the mixture for a few minutes at 37°C.

-

Initiate the reaction by adding the DL-glyceraldehyde substrate.

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. This reflects the consumption of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each condition.

-

Determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

-

| Compound | Aldose Reductase IC50 (µM) |

| Epalrestat | 0.5 |

| Compound Z | 2.1 |

Table 3: Example quantitative data for aldose reductase inhibition.

Caption: Thiazolidine-mediated Inhibition of the Polyol Pathway.

IV. Thiazolidine Derivatives as Anticancer Agents: Targeting Multiple Hallmarks of Cancer

The therapeutic utility of thiazolidine-containing compounds extends to oncology, where they have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[13][14]

Scientific Rationale

The anticancer effects of thiazolidine derivatives are multifaceted and can be both PPARγ-dependent and -independent.[13][14]

-

PPARγ-Dependent Mechanisms: In some cancer types that express high levels of PPARγ, activation of this receptor by TZDs can lead to cell cycle arrest, differentiation, and apoptosis.[13]

-

PPARγ-Independent Mechanisms: Many thiazolidine derivatives exert their anticancer effects through pathways independent of PPARγ. These include:

Experimental Workflow: Assessing Anticancer Activity

A fundamental in vitro method to evaluate the cytotoxic effect of a compound on cancer cells is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. To confirm that cell death occurs via apoptosis, the Annexin V-FITC assay can be employed.

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the thiazolidine test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

-

Cell Treatment:

-

Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

| Cell Line | Compound | MTT IC50 (µM) | % Apoptotic Cells (at IC50) |

| MCF-7 (Breast) | Doxorubicin | 0.5 | 65% |

| MCF-7 (Breast) | Compound Z | 5.2 | 48% |

| HCT116 (Colon) | Doxorubicin | 0.8 | 72% |

| HCT116 (Colon) | Compound Z | 8.9 | 55% |

Table 4: Example quantitative data for anticancer activity.

Caption: Multifaceted Anticancer Mechanisms of Thiazolidine Derivatives.

Conclusion

The thiazolidine scaffold has proven to be a remarkably versatile platform for the design and development of therapeutic agents with diverse mechanisms of action. From their well-established role as PPARγ agonists in the management of type 2 diabetes to their promising potential as novel antimicrobial, anti-diabetic complication, and anticancer agents, thiazolidine-containing compounds continue to be a fertile ground for drug discovery. This technical guide has provided an in-depth overview of the key mechanisms of action, supported by detailed experimental protocols and data interpretation guidelines. It is our hope that this resource will empower researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of molecules.

References

- Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.

- Kaur, M., Singh, M., & Chadha, N. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(4), 1275.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954.

-

Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

- Sharma, A., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-20.

- Sunitha, P. G., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. International Journal of Pharmaceutical and Phytopharmacological Research, 30(1), 70-81.

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab.

- Kumar, P., et al. (2016). Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis. Scientific Reports, 6(1), 1-13.

-

Indigo Biosciences. (n.d.). Human PPAR Reporter Assays Panel. Retrieved from [Link]

- Hrast, M., et al. (2019). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 896-905.

- Ceylan Ünlüsoy, M., et al. (2010). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Arzneimittelforschung, 60(10), 614-618.

- Hrast, M., et al. (2017). MurF Ligase Inhibitors: An Overview of Antibacterial Activity. Current Medicinal Chemistry, 24(39), 4338-4353.

- Hrast, M., et al. (2011). New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: design, synthesis, crystal structures, and biological evaluation. European Journal of Medicinal Chemistry, 46(11), 5467-5477.

- Hrast, M., et al. (2010). 5-Benzylidenethiazolidin-4-ones as multitarget inhibitors of bacterial Mur ligases. ChemMedChem, 5(2), 286-295.

-

Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

- Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6706.

- Hrast, M., et al. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. Bioorganic & Medicinal Chemistry Letters, 21(18), 5406-5410.

- Hrast, M., et al. (2023). Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. Journal of Molecular Modeling, 29(8), 241.

- Hrast, M., et al. (2018). Mur ligases inhibitors with azastilbene scaffold: Expanding the structure–activity relationship. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2900.

- D'Souza, P. C., et al. (2009). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening, 14(7), 839-845.

- Hrast, M., et al. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites. Bioorganic & Medicinal Chemistry Letters, 21(18), 5406-5410.

- EUbOPEN. (2021).

-